8-PIP-cAMP
Overview
Description
8-PIP-cAMP is a site-selective cyclic AMP analogue with high selectivity for site A of cAK type I and for site B of cAK type II . It acts synergistically together with analogues having opposite site-selectivity . It exhibits increased metabolic stability and membrane permeability compared to cAMP .
Molecular Structure Analysis
The empirical formula of 8-PIP-cAMP is C15H20N6O6PNa . Its molecular weight is 434.32 . Unfortunately, the specific details about its molecular structure are not provided in the retrieved documents.
Physical And Chemical Properties Analysis
8-PIP-cAMP is a solid substance . It is soluble in water . Its molecular weight is 434.32 .
Scientific Research Applications
Activator of Protein Kinase A (PKA)
8-PIP-cAMP is a potent and selective activator of cAMP-dependent protein kinase, also known as protein kinase A (PKA) . It is often used in research to selectively stimulate PKA .
High Metabolic Stability
8-PIP-cAMP is hardly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases . This high metabolic stability makes it a valuable tool in research where a stable activator of PKA is required .
Increased Lipophilicity and Membrane Permeability
The substitution with piperidine in 8-PIP-cAMP results in considerably higher lipophilicity and membrane permeability compared to cAMP . This property is beneficial in studies where good membrane permeability is required .
Use in Combination with Other Analogs
8-PIP-cAMP can be combined with other analogs for specific research applications. For instance, when combined with a structure that prefers site A of PKA II, selective synergistic stimulation of only type II of PKA can be achieved .
Safety And Hazards
properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCWZMQKRRKCEF-ZBMQJGODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635494 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-PIP-cAMP | |
CAS RN |
31357-06-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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